1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-propylbenzimidazol-1-yl)ethanone
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for GFP16 are not extensively documented in the public domain. it is known that GFP16 is synthesized for research purposes and is available in various quantities for laboratory use . The compound is typically stored at 4°C, protected from light, and can be dissolved in dimethyl sulfoxide (DMSO) for in vitro studies .
Chemical Reactions Analysis
GFP16 undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions involving GFP16 are not extensively detailed.
Substitution: GFP16 can participate in substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents and conditions used in these reactions include DMSO for solubility and various catalysts for facilitating the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GFP16 has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
GFP16 is unique in its low-affinity binding to prion proteins, which distinguishes it from other antiprion compounds . Similar compounds include:
GFP13: Another antiprion compound with different binding affinities and mechanisms of action.
GFP14: Known for its higher affinity binding to prion proteins compared to GFP16.
GFP15: Exhibits different chemical properties and biological activities compared to GFP16.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-propylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C21H23N3O/c1-2-8-20-22-17-11-4-6-13-19(17)24(20)15-21(25)23-14-7-10-16-9-3-5-12-18(16)23/h3-6,9,11-13H,2,7-8,10,14-15H2,1H3 |
InChI Key |
LPGODZAJMWRHBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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